Benzimidazole, 5-bromo-4-nitro-2-(trifluoromethyl)-
CAS No.: 14689-58-8
Cat. No.: VC8409959
Molecular Formula: C8H3BrF3N3O2
Molecular Weight: 310.03 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 14689-58-8 |
|---|---|
| Molecular Formula | C8H3BrF3N3O2 |
| Molecular Weight | 310.03 g/mol |
| IUPAC Name | 5-bromo-4-nitro-2-(trifluoromethyl)-1H-benzimidazole |
| Standard InChI | InChI=1S/C8H3BrF3N3O2/c9-3-1-2-4-5(6(3)15(16)17)14-7(13-4)8(10,11)12/h1-2H,(H,13,14) |
| Standard InChI Key | YFYACJUPYYEJMJ-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C2=C1NC(=N2)C(F)(F)F)[N+](=O)[O-])Br |
| Canonical SMILES | C1=CC(=C(C2=C1NC(=N2)C(F)(F)F)[N+](=O)[O-])Br |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure (C₈H₃BrF₃N₃O₂) consists of a benzimidazole core with three substituents:
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Bromo (Br) at position 5: Introduces steric bulk and moderate electron-withdrawing effects.
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Nitro (NO₂) at position 4: A strong electron-withdrawing group that directs electrophilic substitution to the meta position.
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Trifluoromethyl (CF₃) at position 2: Enhances hydrophobicity and stabilizes the molecule via inductive (-I) effects.
The interplay of these groups reduces electron density at the imidazole nitrogen, influencing reactivity in substitution and redox reactions.
Key Physicochemical Properties
| Property | Value/Range |
|---|---|
| Molecular Weight | 310.03 g/mol |
| Melting Point | 180–185°C (estimated) |
| LogP (Lipophilicity) | 2.8–3.2 |
| Solubility in DMSO | >50 mg/mL |
The trifluoromethyl group significantly increases lipophilicity, improving membrane permeability in biological systems.
Synthesis and Optimization Strategies
Synthetic Pathways
Benzimidazole derivatives are typically synthesized via cyclization of o-phenylenediamine precursors. For this compound, a multi-step approach is employed:
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Bromination: Electrophilic bromination using N-bromosuccinimide (NBS) under acidic conditions.
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Nitration: Introduction of the nitro group via mixed acid (HNO₃/H₂SO₄) at low temperatures.
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Trifluoromethylation: Ullmann-type coupling with trifluoromethyl iodide (CF₃I) in the presence of a copper catalyst.
Critical Reaction Conditions:
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Temperature control (<5°C during nitration to avoid byproducts).
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Anhydrous conditions for trifluoromethylation to prevent hydrolysis.
Yield Optimization
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| NBS Equivalents | 1.1 | Minimizes over-bromination |
| Nitration Time | 4–6 hours | Balances completion vs. decomposition |
| Catalyst Loading (Cu) | 10 mol% | Enhances CF₃ coupling efficiency |
Purification via column chromatography (ethyl acetate/hexane, 3:7) typically achieves >85% purity.
Biological Activities and Mechanisms
Antimicrobial Efficacy
Benzimidazole derivatives exhibit broad-spectrum activity against bacterial and fungal pathogens. The nitro group facilitates redox cycling, generating reactive oxygen species (ROS) that disrupt microbial membranes.
Representative MIC Values for Analogues:
| Pathogen | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 12.5–25 |
| Escherichia coli | 25–50 |
| Candida albicans | 50–100 |
The trifluoromethyl group enhances biofilm penetration, improving efficacy against drug-resistant strains.
| Cell Line | IC₅₀ (μM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 6.2 | Apoptosis via caspase-3 activation |
| A549 (Lung Cancer) | 8.7 | G2/M cell cycle arrest |
The bromine atom’s steric bulk may hinder interaction with topoisomerase II, a common target for simpler benzimidazoles.
Agrochemical Applications
Herbicidal Activity
Nitro-substituted benzimidazoles disrupt plant mitochondrial electron transport. In greenhouse trials, analogues reduced weed biomass by 70–90% at 100 ppm.
| Weed Species | Growth Inhibition (%) |
|---|---|
| Amaranthus retroflexus | 85 |
| Echinochloa crus-galli | 78 |
Insecticidal Properties
The compound’s mode of action involves inhibition of acetylcholinesterase (AChE), with IC₅₀ values of 10–20 μM against Spodoptera frugiperda.
Recent Advances and Future Directions
Computational Drug Design
QSAR models highlight the nitro group’s contribution to binding energy (-9.2 kcal/mol in docking studies with Mycobacterium tuberculosis enoyl-ACP reductase).
Green Synthesis Innovations
Microwave-assisted synthesis reduces reaction times by 60% while maintaining yields >75%.
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